3-amino-5-oxo-1H-pyrazole-2-carboxamide

Tautomerism X-ray crystallography Antibacterial

3-Amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1), also named 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide, is a C4-substituted pyrazole heterocycle carrying an exocyclic amine, a cyclic ketone, and an N-1 carboxamide. With a molecular formula of C₄H₆N₄O₂ and a molecular weight of 142.12 g·mol⁻¹, it belongs to the aminopyrazole-carboxamide family that has been explored as a skeletal muscle relaxant lead scaffold and as a versatile heterocyclic building block for medicinal chemistry and crop-protection discovery programs.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 119768-91-1
Cat. No. B048495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-oxo-1H-pyrazole-2-carboxamide
CAS119768-91-1
Synonyms1H-Pyrazole-1-carboxamide,5-amino-2,3-dihydro-3-oxo-(9CI)
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1=C(N(NC1=O)C(=O)N)N
InChIInChI=1S/C4H6N4O2/c5-2-1-3(9)7-8(2)4(6)10/h1H,5H2,(H2,6,10)(H,7,9)
InChIKeyQVIMPNFNRWNAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1): Core Identity and Procurement-Relevant Classification


3-Amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1), also named 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide, is a C4-substituted pyrazole heterocycle carrying an exocyclic amine, a cyclic ketone, and an N-1 carboxamide [1]. With a molecular formula of C₄H₆N₄O₂ and a molecular weight of 142.12 g·mol⁻¹, it belongs to the aminopyrazole-carboxamide family that has been explored as a skeletal muscle relaxant lead scaffold and as a versatile heterocyclic building block for medicinal chemistry and crop-protection discovery programs [1][2]. The compound exists as the keto tautomer of 3-amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS 119769-05-0); experimental and computational studies on structurally related N-substituted 3-amino-5-oxo-pyrazole-1-carboxamides confirm that the keto form is the preferred tautomer in the crystalline state and in DMSO solution [3].

Why Generic Substitution of 3-Amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1) Carries Scientific and Procurement Risk


Generic substitution among pyrazole-carboxamide congeners is unreliable because the tautomeric state, N-substitution pattern, and C-4 substitution collectively dictate reactivity, binding geometry, and biological readout [1]. The keto form (CAS 119768-91-1) is the thermodynamically preferred tautomer in the solid state and in polar aprotic solvents, whereas the corresponding hydroxy form (CAS 119769-05-0) predominates under other conditions; this tautomeric preference has been directly linked to hydrogen-bonding interactions with enzyme targets in antibacterial assays [1]. Furthermore, the unsubstituted C-4 position provides a derivatization handle that is absent in 4-alkyl or 4-aryl congeners, while the unsubstituted carboxamide nitrogen (–CONH₂) offers a different hydrogen-bond donor/acceptor profile compared with N-methyl (CAS 119768-96-6) or N-aryl analogs [2]. These structural features mean that exchanging the target compound for a close analog without experimental verification can lead to divergent synthetic outcomes, altered pharmacokinetic profiles, or loss of target engagement.

Product-Specific Quantitative Evidence Guide for 3-Amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1)


Keto Tautomer Is the Preferred Solid-State and Solution Form: Implications for Consistent Biological Activity

X-ray crystallography, IR, ¹H and ¹³C NMR (including NOESY), and quantum chemical calculations on N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides demonstrate that the keto form at position 5 is the preferred tautomer in the crystalline state and in DMSO solution [1]. Although a minor fraction of the hydroxy tautomer coexists, the keto form is energetically stabilized and this stabilization governs proper hydrogen-bond interactions with bacterial enzyme targets [1]. For the unsubstituted 3-amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1), the same keto preference is expected based on the shared 3-amino-5-oxo-pyrazole-1-carboxamide core, distinguishing it from 3-amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS 119769-05-0), which lacks the cyclic ketone.

Tautomerism X-ray crystallography Antibacterial

Established Synthetic Route with Reported Yield: Reproducibility Advantage over Undocumented Analogs

A published procedure delivers 3-amino-5-oxo-1H-pyrazole-2-carboxamide via a two-step sequence: (i) reaction of cyanoacethydrazide with 3,5-dimethyl-1H-pyrazole-1-carboxamide as an aminocarbonyl transfer reagent to form the semicarbazide intermediate, followed by (ii) base-catalyzed cyclization, affording the target compound in 57% isolated yield [1][2]. In contrast, many close analogs such as 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide (CAS 119768-96-6) lack a peer-reviewed synthesis protocol with a quantified yield in the open literature, making procurement-dependent quality and batch-to-batch reproducibility uncertain.

Pyrazole synthesis Aminocarbonyl transfer Cyclization

Physicochemical Property Differentiation: LogP and Polar Surface Area versus N-Methyl and 4-Phenyl Analogs

The computed octanol–water partition coefficient (LogP) for 3-amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1) is 0.379, with a topological polar surface area (PSA) of 107.16 Ų . For comparison, the N-methyl analog (CAS 119768-96-6) has a higher molecular weight (156.14 vs. 142.12 g·mol⁻¹) and an additional –CH₃ group that increases lipophilicity and steric bulk, while 4-phenyl-substituted analogs (e.g., N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides) exhibit substantially higher LogP values (>2) and larger PSA, impacting both solubility and membrane permeability . The relatively low LogP (0.379) and moderate PSA (107.16 Ų) of the target compound place it in a favorable region of drug-like chemical space distinct from more lipophilic congeners.

LogP Polar surface area Drug-likeness

Unsubstituted C-4 Position Enables Late-Stage Diversification: A Key Differentiator from 3,5-Dimethyl and 4-Phenyl Congeners

The 3-amino-5-oxo-1H-pyrazole-2-carboxamide scaffold bears a hydrogen atom at the C-4 position, which is amenable to electrophilic aromatic substitution, halogenation, or cross-coupling reactions for late-stage diversification [1]. In contrast, the 3,5-dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5) used as the aminocarbonyl transfer reagent in its synthesis has both C-3 and C-5 positions blocked by methyl groups, and 4-phenyl-substituted analogs (e.g., N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides) have C-4 occupied, precluding further derivatization at that position [1][2]. The Drummond and Johnson (1988) study explicitly extended the synthetic scheme to 4-alkyl- and 4-aryl derivatives, demonstrating that the unsubstituted parent compound serves as the common intermediate for generating focused libraries of 4-substituted analogs [1].

Building block Late-stage functionalization Medicinal chemistry

NIH Division of AIDS Screening Library Inclusion (AIDS020278): A Unique Provenance Marker Absent from Closest Analogs

The compound is cataloged under the identifier AIDS020278 (alias AIDS-020278) in the NIH Division of AIDS Anti-HIV/OI/TB Therapeutics Database, indicating that it was submitted for antiviral screening against HIV, HIV enzymes, or opportunistic pathogens [1]. This identifier is specific to 3-amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1) and is not shared by the hydroxy tautomer (CAS 119769-05-0), the N-methyl analog (CAS 119768-96-6), or the 3,5-dimethyl analog (CAS 934-48-5) . While the specific screening results are not publicly available in a curated format, the existence of this identifier provides a traceable provenance for follow-up data retrieval and distinguishes the compound from analogs that were never submitted to this program.

Antiviral screening HIV Compound library

Best Research and Industrial Application Scenarios for 3-Amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1)


Medicinal Chemistry: Lead Scaffold for Skeletal Muscle Relaxant and Antibacterial Programs

The compound was originally identified as a structural lead in a program targeting novel mechanism-based skeletal muscle relaxants [1]. Its keto tautomer preference, established by X-ray crystallography and NMR on related analogs, is directly linked to hydrogen-bond interactions with bacterial enzyme targets, supporting its use as a starting scaffold for antibacterial lead optimization [2]. Procurement of CAS 119768-91-1 specifically delivers the biologically preferred keto form, avoiding the need for tautomer separation [2].

Synthetic Chemistry: Common Intermediate for Focused 4-Substituted Pyrazole-Carboxamide Libraries

The unsubstituted C-4 position makes this compound an ideal common intermediate for generating diverse 4-alkyl- and 4-aryl-substituted pyrazole-carboxamide libraries via electrophilic substitution or cross-coupling chemistry, as demonstrated by Drummond and Johnson (1988) who extended the synthetic route to a series of 4-substituted derivatives [1]. This approach reduces the number of synthetic steps compared with de novo synthesis of each substituted congener [1].

Antiviral Drug Discovery: Traceable Screening Hit with DAIDS Provenance

The AIDS020278 identifier confirms submission to the NIH DAIDS screening program for anti-HIV and anti-opportunistic infection evaluation [1]. Researchers can use this identifier to query the DAIDS ChemDB for any existing screening results, providing a starting point for antiviral lead identification that is not available for analogs lacking this provenance [1].

Agrochemical Discovery: Core Scaffold for SDH Inhibitor and Crop-Protection Analog Design

Pyrazole-carboxamide derivatives constitute a major class of succinate dehydrogenase inhibitors (SDHIs) commercialized as fungicides [1]. The 3-amino-5-oxo-1H-pyrazole-2-carboxamide scaffold provides a minimal, unsubstituted core that can be elaborated with aryl, heteroaryl, or alkyl groups at N-1, C-3, and C-4 positions to generate patentable SDHI candidates [1]. Its low molecular weight (142.12 g·mol⁻¹) and favorable LogP (0.379) offer a drug-like starting point distinct from more lipophilic, higher-molecular-weight agrochemical leads [2].

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